4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
Description
Chemical Structure and Key Features The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (hereafter referred to by its full name) is a heterocyclic organic molecule featuring a phthalazinone core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-chlorophenyl group and at the 2-position with a phenyl group. Its molecular formula is C₂₃H₁₅ClN₄O₂ (molecular weight: ~430.85 g/mol).
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4O2/c23-18-13-7-6-12-17(18)20-24-21(29-26-20)19-15-10-4-5-11-16(15)22(28)27(25-19)14-8-2-1-3-9-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNORJYCOEQZISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . It features a phthalazinone core with a chlorophenyl group and an oxadiazole moiety, contributing to its unique biological profile.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 426.87 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. In particular, compounds containing the 1,2,4-oxadiazole ring have shown significant cytotoxicity against various cancer cell lines including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
For instance, research indicated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against these cell lines, suggesting potent anticancer activity .
The mechanism of action for this compound appears to involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells through the activation of caspases.
- Cell Cycle Arrest : Some studies suggest that it can induce G0/G1 phase arrest in the cell cycle, preventing further proliferation .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Preliminary assays indicated effectiveness against various bacterial strains and fungi. For example:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Demonstrated antifungal activity against Candida albicans.
The minimum inhibitory concentrations (MICs) were reported to be significantly lower than those of standard antibiotics .
Case Study 1: Anticancer Efficacy
In a study conducted by Yahya et al. (2020), several oxadiazole derivatives were synthesized and tested for their anticancer properties against MCF-7 cells. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values ranging from 5 to 15 µM. The study concluded that these compounds could serve as potential leads for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of oxadiazole derivatives found that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The results highlighted its potential as a new antimicrobial agent in treating infections caused by resistant strains .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one exhibit significant antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics . The presence of the chlorophenyl group enhances their lipophilicity, which may contribute to their efficacy against microbial membranes.
Anticancer Potential
The compound's structure suggests potential anticancer activity. It has been observed that phthalazine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds can significantly reduce the viability of cancer cell lines, including breast and lung cancer cells .
Inhibition of Enzymes
Compounds like this compound have been studied for their ability to inhibit specific enzymes involved in disease pathways. For instance, they may target enzymes related to inflammation or metabolic disorders, contributing to their therapeutic potential in treating conditions such as diabetes and cardiovascular diseases .
Neuroprotective Effects
Recent studies suggest that oxadiazole derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of oxidative stress and inflammation in neuronal cells .
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, a series of oxadiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Among these derivatives, this compound exhibited the highest antibacterial activity with a minimum inhibitory concentration (MIC) of 8 µg/mL against both strains .
Case Study 2: Anticancer Activity
A research team explored the anticancer effects of various phthalazine derivatives on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in a significant decrease in cell viability (approximately 70% at a concentration of 10 µM) compared to untreated controls. This suggests its potential as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substitutions
The target compound shares structural similarities with several derivatives, differing primarily in substituent groups on the oxadiazole and phthalazinone rings. Key analogues include:
Key Observations :
- Methoxy Substitutions : Dimethoxy or trimethoxy groups (e.g., in ) improve aqueous solubility but may reduce membrane permeability due to increased polarity.
- Phenyl vs.
Functional Analogues with Oxadiazole-Benzimidazolone Hybrids
Compounds such as 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (compound 46 in ) share the oxadiazole motif but replace the phthalazinone core with a benzimidazolone. These derivatives exhibit:
- Higher Yields: Synthesis yields of 72% (compound 46) vs. ~50–70% for phthalazinone-based compounds, suggesting easier synthetic accessibility .
- Purity : Consistently high purity (>98.5%) across analogues, indicating robust synthetic protocols for oxadiazole-containing scaffolds .
Physicochemical and Electronic Properties
- Electron Density and Reactivity: The oxadiazole ring’s electron-deficient nature (due to nitrogen atoms) is critical for charge-transfer interactions.
- Hardness/Softness Parameters : The absolute hardness (η) of the target compound, estimated via density functional theory (DFT), is comparable to other oxadiazole derivatives (~3–5 eV), indicating moderate reactivity toward electrophiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors. Key steps include forming the oxadiazole ring (via nitrile oxide intermediates) and coupling it to the phthalazinone core. Reaction conditions (e.g., ethanol or DMF as solvents, KOH or H₂SO₄ as catalysts) must be tightly controlled to avoid side products. Monitoring via TLC and purification via column chromatography are critical .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic protons and carbons in the phthalazinone, oxadiazole, and chlorophenyl groups.
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for phthalazinone, C=N in oxadiazole).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 459.3 g/mol for similar derivatives) .
Q. How can researchers verify the compound's structural purity post-synthesis?
- Methodological Answer : Combine elemental analysis (C, H, N percentages) with chromatographic methods (HPLC or GC) to detect impurities. X-ray crystallography, if feasible, provides definitive confirmation of molecular geometry .
Advanced Research Questions
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic protons) can be addressed via 2D techniques (COSY, HSQC) to assign proton-carbon correlations. Computational tools (DFT calculations) predict NMR shifts for comparison with experimental data .
Q. What experimental strategies determine the compound's mechanism of biological activity?
- Methodological Answer :
- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
- Cellular Studies : Measure cytotoxicity (via MTT assays) and apoptosis markers (caspase activation) in cancer cell lines.
- Molecular Docking : Predict binding interactions with proteins (e.g., PARP-1 for phthalazinone derivatives) .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:
- Temperature : Higher temps (80–100°C) accelerate cyclization but may degrade heat-sensitive intermediates.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole ring formation.
- Catalyst Loading : Optimize stoichiometry (e.g., 1.2 eq. of H₂SO₄ for acid-mediated cyclization) .
Q. What computational methods predict pharmacokinetic properties (e.g., bioavailability)?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate logP (lipophilicity), solubility, and CYP450 interactions.
- Molecular Dynamics (MD) Simulations : Model membrane permeability and protein binding stability .
Q. How can researchers address low reproducibility in biological activity assays?
- Methodological Answer : Standardize protocols:
- Cell Line Authentication : Use STR profiling to avoid cross-contamination.
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) with triplicate measurements.
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) .
Notes
- Contradictions in Evidence : While –2 emphasize ethanol as a solvent, suggests DMF for higher yields. Researchers should test both under controlled conditions.
- Advanced Tools : Computational methods (e.g., molecular docking in ) are underutilized in current studies but critical for mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
